UNC7938 was developed through extensive screening of chemical libraries aimed at identifying compounds that could enhance the efficacy of chemically modified oligonucleotides. It is classified as a small molecule that acts primarily by affecting endosomal trafficking processes, specifically targeting late endosomes to promote the release of encapsulated therapeutic agents .
The synthesis of UNC7938 involves several key steps, which include:
UNC7938 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound features a tricyclic backbone with various substituents that enhance its interaction with cellular components. The molecular formula is , with a molecular weight of approximately 690.1784 g/mol .
UNC7938 undergoes several key reactions during its application in biological systems:
The mechanism by which UNC7938 enhances oligonucleotide delivery involves several steps:
UNC7938 has significant potential in various scientific applications:
Nucleic acid therapeutics—including antisense oligonucleotides (ASOs), siRNA, and splice-switching oligonucleotides (SSOs)—represent a revolutionary class of biologics capable of modulating gene expression with high specificity. These molecules can target previously "undruggable" pathways implicated in genetic disorders, exemplified by FDA-approved ASO drugs for conditions like spinal muscular atrophy (nusinersen) and Duchenne muscular dystrophy (eteplirsen, golodirsen) [9] [10]. However, their clinical impact remains constrained by a fundamental biological barrier: endosomal entrapment. After cellular internalization via endocytosis, >95% of oligonucleotides become sequestered in endosomes and are subsequently degraded in lysosomes rather than reaching cytosolic or nuclear targets [2] [5]. This bottleneck limits target engagement efficiency, necessitating higher doses and increasing off-target risks. As highlighted by Juliano et al., endosomal escape constitutes the major rate-limiting step for oligonucleotide efficacy across multiple therapeutic platforms [1] [4].
Oligonucleotide-enhancing compounds (OECs) are small molecules engineered to disrupt endosomal membranes and promote cargo release. Unlike conventional lysosomotropic agents (e.g., chloroquine), which rely solely on proton-sponge effects, OECs employ diverse mechanisms:
Table 1: Comparative Mechanisms of Action for OECs
Compound | Primary Target | Effect on Endosomal pH | Fold-Enhancement of Oligonucleotide Activity |
---|---|---|---|
Chloroquine | Lysosomes | Significant increase | 3–5x [6] |
Retro-1 | Late endosomes | Minimal change | 11x [8] |
UNC7938 | Late endosomes | Minimal change | 60–220x [5] [8] |
UNC7938 exemplifies the "second-generation" OECs that specifically enhance release from Rab7-positive late endosomes. In HeLaLuc705 cells, it reduced SSO co-localization with Rab7 by >70% but minimally affected lysosomal (LAMP-1) localization, confirming compartment-specific activity [8].
UNC7938 (ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate; CAS# 1347749-97-6) emerged from targeted optimization of 3-deazapteridine analogs to address limitations of earlier OECs:
Table 2: Key Chemical Properties of UNC7938
Property | Value |
---|---|
CAS Number | 1347749-97-6 |
Molecular Formula | C₂₆H₂₈N₆O₂ |
Molecular Weight | 456.55 g/mol |
Solubility | >10 mM in DMSO |
Mechanism | Late endosome destabilization |
Purity (Commercial) | >95% (HPLC) |
In proof-of-concept studies, systemic co-administration of UNC7938 (7.5 mg/kg) with SSOs in EGFP654 mice increased fluorescence 4.4-fold in cardiac tissue versus SSOs alone, validating its ability to enhance delivery to refractory organs [2] [8]. Its synergy with tricyclo-DNA (tcDNA)-ASOs in DMD models further underscores therapeutic potential for neuromuscular diseases [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1